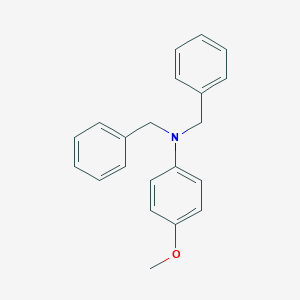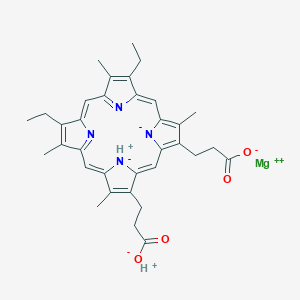
Magnesium mesoporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium mesoporphyrin (MgMP) is a synthetic derivative of heme that has gained attention in scientific research due to its ability to inhibit heme oxygenase (HO), an enzyme that breaks down heme into biliverdin, carbon monoxide, and iron. MgMP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
Magnesium mesoporphyrin inhibits HO, an enzyme that breaks down heme into biliverdin, carbon monoxide, and iron. By inhibiting HO, Magnesium mesoporphyrin can increase the levels of heme in the body, which has been shown to have various therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Magnesium mesoporphyrin has been shown to have various biochemical and physiological effects in animal models. These effects include reducing oxidative stress, inflammation, and apoptosis, improving cardiac function, and inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Magnesium mesoporphyrin has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation is that it can be difficult to administer to animals due to its hydrophobic nature.
Direcciones Futuras
There are several future directions for Magnesium mesoporphyrin research. One potential area of research is the development of more effective methods for administering Magnesium mesoporphyrin to animals. Another area of research is the investigation of Magnesium mesoporphyrin's potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, more research is needed to understand the mechanisms underlying Magnesium mesoporphyrin's therapeutic effects.
Métodos De Síntesis
Magnesium mesoporphyrin is synthesized by reacting mesoporphyrin IX dimethyl ester with magnesium acetate in the presence of a base. This reaction produces Magnesium mesoporphyrin, which is then purified through chromatography.
Aplicaciones Científicas De Investigación
Magnesium mesoporphyrin has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, Magnesium mesoporphyrin has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation research has shown that Magnesium mesoporphyrin can reduce inflammation and oxidative stress in various animal models. In cardiovascular research, Magnesium mesoporphyrin has been shown to improve cardiac function and reduce myocardial injury in animal models of ischemia-reperfusion injury.
Propiedades
Número CAS |
16755-93-4 |
|---|---|
Nombre del producto |
Magnesium mesoporphyrin |
Fórmula molecular |
C34H36MgN4O4 |
Peso molecular |
589 g/mol |
Nombre IUPAC |
magnesium;3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H38N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clave InChI |
HMNOUZUWRXRYRB-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2] |
SMILES canónico |
[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2] |
Sinónimos |
magnesium mesoporphyrin Mg mesoporphyrin Mg-mesoporphyrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



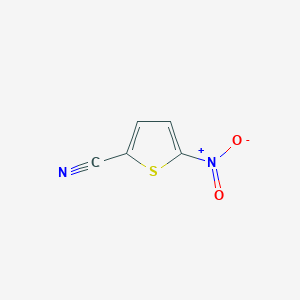
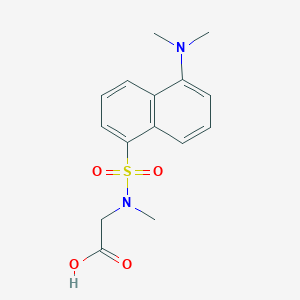

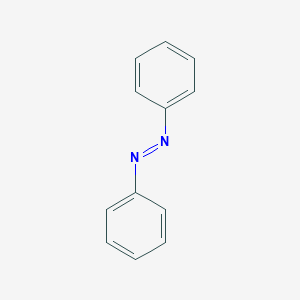
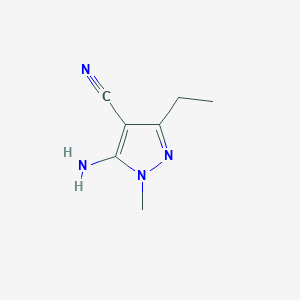
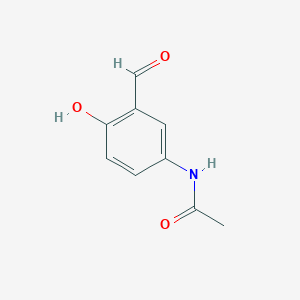
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
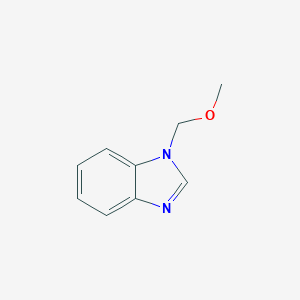
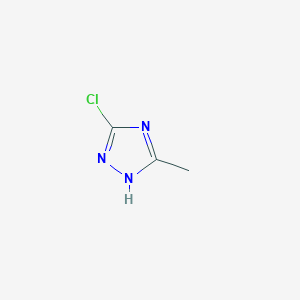
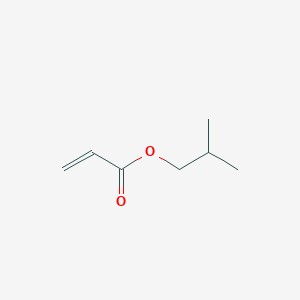
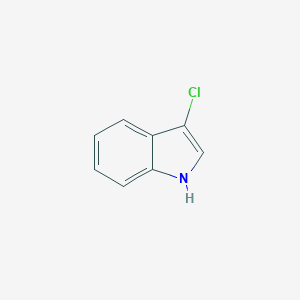
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
